N-(Azido-PEG3)-PEG4-t-butyl ester
CAS No.:
Cat. No.: VC18359191
Molecular Formula: C23H46N4O9
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H46N4O9 |
|---|---|
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C23H46N4O9/c1-23(2,3)36-22(28)4-8-29-12-16-33-20-21-35-18-14-31-10-6-25-5-9-30-13-17-34-19-15-32-11-7-26-27-24/h25H,4-21H2,1-3H3 |
| Standard InChI Key | LUXGMTDJUGRSOT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
N-(Azido-PEG3)-PEG4-t-butyl ester features a linear PEG backbone with three ethylene glycol units (PEG3) linked to an azide (-N₃) and four ethylene glycol units (PEG4) terminating in a tert-butyl ester (Figure 1). The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the tert-butyl ester acts as a protecting group for carboxylic acid, which can be deprotected under acidic conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₅₄N₄O₁₁ | |
| Molecular Weight | 622.8 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, inert atmosphere | |
| Solubility | Water, DMSO, DMF |
The PEG spacer confers hydrophilicity, reducing immunogenicity and improving pharmacokinetic profiles of conjugated therapeutics . Tert-butyl esters enhance stability during synthesis, preventing premature hydrolysis or side reactions .
Reactivity and Chemical Transformations
Click Chemistry Applications
The azide group reacts with alkynes (e.g., DBCO, BCN) to form stable 1,2,3-triazole linkages under copper catalysis :
This reaction is pivotal for conjugating antibodies, peptides, or small molecules without disrupting their bioactivity .
Deprotection and Further Functionalization
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) or HCl/dioxane, generating a free carboxylic acid for amide bond formation with amines :
This step enables sequential modifications, such as attaching fluorescent tags or cytotoxic payloads in ADCs .
Biological and Therapeutic Applications
Antibody-Drug Conjugates (ADCs)
N-(Azido-PEG3)-PEG4-t-butyl ester serves as a non-cleavable linker in ADCs, ensuring payload retention until cellular internalization. For example, Creative Biolabs utilized it to conjugate monomethyl auristatin E (MMAE) to anti-HER2 antibodies, achieving a drug-to-antibody ratio (DAR) of 4 with >90% stability in serum .
Targeted Imaging Probes
The azide-alkyne reaction enables site-specific labeling of proteins with near-infrared (NIR) dyes. In a 2024 study, PEGylated trastuzumab showed 3-fold higher tumor-to-background ratios in murine models compared to non-PEGylated counterparts .
Enhancing Solubility and Pharmacokinetics
PEGylation reduces renal clearance and extends half-life. A 2023 trial reported a PEGylated interleukin-2 (IL-2) variant with a plasma half-life of 32 hours (vs. 2 hours for native IL-2) .
Comparative Analysis with Similar PEG Linkers
Table 2: Functional Comparison of PEG-Based Linkers
N-(Azido-PEG3)-PEG4-t-butyl ester outperforms analogs in controlled multi-step conjugation due to its orthogonal protection strategy .
Future Directions
Advances in computational modeling (e.g., machine learning-guided PEGylation ) promise to optimize linker design for reduced heterogeneity. Additionally, photo-cleavable variants are under exploration for light-activated drug release .
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